FGIN 1-27

Beschreibung

binds with high affinity to glial mitochondrial diazepam binding inhibitor receptors & increases mitochondrial steroidogenesis

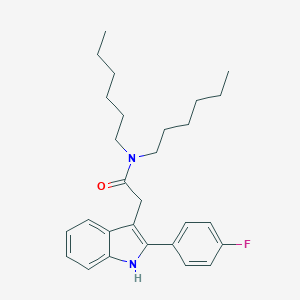

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FN2O/c1-3-5-7-11-19-31(20-12-8-6-4-2)27(32)21-25-24-13-9-10-14-26(24)30-28(25)22-15-17-23(29)18-16-22/h9-10,13-18,30H,3-8,11-12,19-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWXAQFLTSBUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162141 | |

| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142720-24-9 | |

| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142720-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-di-n-hexyl-2-(4-fluorophenyl)indole-3-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142720249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

FGIN 1-27: A Deep Dive into its Mechanism of Action in Neurosteroidogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

FGIN 1-27, a potent and specific ligand for the 18 kDa translocator protein (TSPO), has emerged as a significant pharmacological tool for investigating neurosteroidogenesis. This technical guide elucidates the core mechanism of action of FGIN 1-27, focusing on its role in the synthesis of neurosteroids. It provides a comprehensive overview of the signaling pathways involved, a compilation of quantitative data from key studies, and detailed experimental protocols for researchers. The information is intended to serve as a foundational resource for scientists and professionals in drug development exploring the therapeutic potential of TSPO ligands.

Introduction: The Role of TSPO in Neurosteroidogenesis

Neurosteroids, synthesized de novo in the central nervous system (CNS), are crucial modulators of neuronal activity, with profound effects on mood, anxiety, and cognition.[1] The synthesis of these steroids is initiated by the transport of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step mediated by the translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor.[2][3] FGIN 1-27, an indoleacetamide derivative, is a high-affinity agonist for TSPO.[4] By binding to TSPO, FGIN 1-27 facilitates the translocation of cholesterol, thereby stimulating the production of pregnenolone (B344588), the precursor to all other neurosteroids.[5] This action ultimately enhances the levels of neuroactive steroids like allopregnanolone, which are potent positive allosteric modulators of the GABA-A receptor, contributing to the anxiolytic and neuroprotective effects observed with FGIN 1-27 administration.[1][5][6]

Mechanism of Action: Signaling Pathways

The primary mechanism of action of FGIN 1-27 involves the activation of the TSPO-mediated cholesterol transport machinery within glial cells and neurons.[2][7] This initiates a cascade of enzymatic reactions leading to the synthesis of various neurosteroids.

TSPO-Mediated Cholesterol Translocation and Neurosteroid Synthesis

The binding of FGIN 1-27 to TSPO on the outer mitochondrial membrane is the initial event. This is believed to induce a conformational change in the protein, facilitating the transfer of cholesterol to the inner mitochondrial membrane. There, the enzyme cytochrome P450 side-chain cleavage (P450scc or CYP11A1) converts cholesterol into pregnenolone.[5][8] Pregnenolone is then further metabolized in the endoplasmic reticulum to produce a variety of other neurosteroids, including progesterone (B1679170) and allopregnanolone.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for FGIN 1-27 from various studies, providing a comparative overview of its binding affinity and steroidogenic efficacy.

Table 1: Binding Affinity of FGIN 1-27 for TSPO

| Ligand | Ki (nM) | Receptor Source | Reference |

| FGIN 1-27 | ~0.83 | Not Specified | [3] |

| FGIN 1-27 | 5.0 | Peripheral Benzodiazepine Receptor | [9] |

| FGIN 1-27 | 5 | Translocator Protein (TSPO) | [4] |

Table 2: In Vitro Efficacy of FGIN 1-27 in Steroidogenesis

| Cell Type | FGIN 1-27 Concentration | Effect on Steroid Production | Reference |

| Glial Cells | EC50 = 3 nM | Increased Pregnenolone Production | |

| Young Rat Leydig Cells | 10 µM | ~6-fold increase in Testosterone (B1683101) | [10] |

| Aged Rat Leydig Cells | 10 µM | ~4 to 5-fold increase in Testosterone | [10] |

| MGM-1, NHA, HMC3 (Human Glial Cells) | 50 µM | No significant stimulation of pregnenolone | [11] |

| MGM-3 (Human Glial Cells) | 50 µM | Inhibition of pregnenolone production | [11] |

Table 3: In Vivo Efficacy of FGIN 1-27 in Modulating Steroid Levels

| Animal Model | FGIN 1-27 Dose | Route of Administration | Effect on Steroid Levels | Reference |

| Adrenalectomized & Castrated Rats | 400-800 µmol/kg | Oral | 80-150% increase in brain pregnenolone | [7] |

| Sprague-Dawley Rats | 1 mg/kg | Intraperitoneal | Acute increase in serum testosterone | [8] |

| Sickle Cell Disease Mice | 0.5 mg/kg/day for 9 days | Intraperitoneal | Restored serum and intratesticular testosterone to eugonadal levels | [12] |

| Aged Brown Norway Rats | Not Specified | Not Specified | Increased serum testosterone to levels of young rats | [10][13] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments frequently cited in the study of FGIN 1-27.

Radioligand Binding Assay for TSPO Affinity

This assay determines the binding affinity (Ki) of FGIN 1-27 for TSPO.[3]

-

Preparation of Tissue Homogenates:

-

Homogenize brain or adrenal gland tissues (or cells expressing TSPO) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the mitochondrial fraction containing TSPO.

-

Resuspend the pellet in a fresh buffer.

-

-

Incubation:

-

Incubate aliquots of the homogenate with a fixed concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195).

-

Add varying concentrations of the unlabeled test ligand (FGIN 1-27).

-

-

Separation and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with a cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine IC50 values (concentration of the test ligand that inhibits 50% of specific binding) by non-linear regression.

-

Calculate Ki values using the Cheng-Prusoff equation.

-

In Vitro Steroidogenesis Assay

This assay measures the functional efficacy of FGIN 1-27 in stimulating steroid production in cultured cells.[3]

-

Cell Culture:

-

Culture steroidogenic cells (e.g., MA-10 Leydig cells, C6 glioma cells, or primary astrocytes) in an appropriate medium.

-

-

Treatment:

-

Treat the cells with FGIN 1-27 at various concentrations for a specified period (e.g., 2-4 hours).

-

Include a vehicle control group.

-

-

Sample Collection:

-

Collect the culture medium to measure secreted steroids.

-

Lyse the cells to determine the total protein content for normalization.

-

-

Quantification:

-

Quantify steroid levels (e.g., pregnenolone or testosterone) in the collected medium using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Normalize the steroid production to the total protein content of the cells.

-

Express the results as a percentage increase over the basal (unstimulated) control.

-

In Vivo Neurosteroid Level Measurement in Brain Tissue

This protocol outlines the steps for measuring neurosteroid levels in rodent brain tissue following FGIN 1-27 administration.[5][7]

-

Animal Treatment:

-

Tissue Collection:

-

At a specified time after drug administration, euthanize the animals using a method that minimizes post-mortem changes in brain chemistry (e.g., microwave irradiation to the head).[7]

-

Rapidly excise the brain and dissect specific regions (e.g., hippocampus, cortex) on ice.

-

Snap-freeze the tissues in liquid nitrogen and store them at -80°C.

-

-

Steroid Extraction:

-

Homogenize a weighed amount of brain tissue in a suitable buffer, often containing deuterated internal standards for accurate quantification.

-

Perform liquid-liquid or solid-phase extraction to isolate the steroids from the tissue homogenate.

-

-

Quantification:

-

Analyze the extracted steroids using High-Performance Liquid Chromatography (HPLC) followed by a specific radioimmunoassay (RIA) or by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

-

-

Data Analysis:

-

Calculate the concentration of each neurosteroid per gram of tissue.

-

Compare the steroid levels between the FGIN 1-27-treated and vehicle-treated groups.

-

Conclusion

FGIN 1-27 is a valuable pharmacological agent for probing the intricacies of neurosteroidogenesis. Its high affinity and specificity for TSPO make it a powerful tool for stimulating the endogenous production of neurosteroids. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers. A thorough understanding of its mechanism of action is crucial for the continued exploration of TSPO-targeted therapeutics for a range of neurological and psychiatric conditions, including anxiety disorders, depression, and neurodegenerative diseases.[14][15] While FGIN 1-27 potently stimulates steroidogenesis in many models, it is noteworthy that its effects can be cell-type specific, as evidenced by the lack of stimulation or even inhibition in certain human glial cell lines.[11] Further research is warranted to fully elucidate the factors that govern the cellular response to TSPO ligands.

References

- 1. biorxiv.org [biorxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Stimulation of brain pregnenolone synthesis by mitochondrial diazepam binding inhibitor receptor ligands in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. The neurosteroid pregnenolone is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acesisbio.com [acesisbio.com]

- 14. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]

- 15. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of FGIN 1-27 in Cholesterol Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical role of the synthetic indoleacetamide, FGIN 1-27, in the intricate process of cholesterol transport and its subsequent metabolic fate. FGIN 1-27 is a potent and selective agonist for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor.[1][2][3] Its primary mechanism of action revolves around the modulation of cholesterol trafficking into mitochondria, a rate-limiting step in the biosynthesis of steroids, including neurosteroids and hormones like testosterone (B1683101).[4][5][6] This guide provides a comprehensive overview of the molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Facilitating Mitochondrial Cholesterol Import

FGIN 1-27 exerts its biological effects by binding to TSPO, a protein primarily located on the outer mitochondrial membrane.[6][7] This interaction is fundamental to the transport of cholesterol from intracellular stores across the aqueous intermembrane space to the inner mitochondrial membrane.[4][6] Once at the inner membrane, cholesterol becomes accessible to the enzyme P450scc (CYP11A1), which catalyzes the conversion of cholesterol to pregnenolone, the precursor for all other steroid hormones.[4][5]

The significance of FGIN 1-27's action lies in its ability to enhance the efficiency of this transport process, thereby stimulating steroidogenesis.[1][3][8] This has been demonstrated in various cell types, including Leydig cells of the testes, where it boosts testosterone production, and in the brain, where it promotes the synthesis of neuroactive steroids like allopregnanolone.[4][9]

Signaling Pathway and Molecular Interactions

The binding of FGIN 1-27 to TSPO is the initiating event in a multi-protein complex, often referred to as the "transduceosome," which facilitates cholesterol import.[6] While the precise stoichiometry and dynamics of this complex are still under investigation, it is understood to involve other key proteins such as the steroidogenic acute regulatory protein (StAR) and the voltage-dependent anion channel (VDAC).[6][10] StAR plays a crucial role in delivering cholesterol to the outer mitochondrial membrane, where TSPO then facilitates its translocation.[10] FGIN 1-27's activation of TSPO appears to enhance the overall flux of cholesterol through this complex.

Below is a diagram illustrating the proposed signaling pathway for FGIN 1-27-mediated cholesterol transport and steroidogenesis.

Caption: FGIN 1-27 signaling pathway for cholesterol transport and steroidogenesis.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of FGIN 1-27.

Table 1: Binding Affinity and Efficacy of FGIN 1-27

| Parameter | Value | Cell/System | Reference |

| Ki for TSPO | 5 nM | Not specified | [3] |

| Testosterone Production Increase (Young Leydig Cells) | ~6-fold at 10 & 50 µM | Rat Leydig Cells | [11] |

| Testosterone Production Increase (Aged Leydig Cells) | ~4- to 5-fold at 10 & 50 µM | Rat Leydig Cells | [11] |

| Cholesterol Efflux to apoA-I (TSPO-overexpressing macrophages) | 2.2 ± 0.2-fold increase | THP-1 Macrophages | [12] |

| PPARA mRNA Increase | 2.0 ± 0.2-fold | THP-1 Macrophages | [12] |

| NR1H3 (LXRα) mRNA Increase | 1.5 ± 0.5-fold | THP-1 Macrophages | [12] |

| ABCA1 mRNA Increase (TSPO-overexpressing macrophages) | >6.5 ± 2.3-fold | THP-1 Macrophages | [12] |

Table 2: Comparative Effects of FGIN 1-27 and Luteinizing Hormone (LH) on Testosterone Production in Leydig Cells

| Treatment | Time Point | Effect on Testosterone Production | Reference |

| FGIN 1-27 (40 µM) | 15 min | Significant increase | [4] |

| LH (10 ng/ml) | 15 min | No significant effect | [4] |

| FGIN 1-27 (40 µM) | 2 hours | Significant increase | [4] |

| LH (0.1 ng/ml) | 2 hours | Significant increase | [4] |

| FGIN 1-27 + LH | 2 hours | Additive effect | [4] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the role of FGIN 1-27 in cholesterol transport and steroidogenesis.

Protocol 1: In Vitro Steroidogenesis Assay in Leydig Cells

Objective: To quantify the effect of FGIN 1-27 on testosterone or progesterone (B1679170) production in cultured Leydig cells (e.g., primary rat Leydig cells or MA-10 mouse Leydig tumor cells).

Materials:

-

Cultured Leydig cells

-

FGIN 1-27 solution (dissolved in a suitable solvent like DMSO)

-

Cell culture medium (e.g., DMEM/F-12)

-

Luteinizing Hormone (LH) as a positive control

-

Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit for testosterone or progesterone

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Seeding: Plate Leydig cells in multi-well plates and allow them to adhere overnight.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of FGIN 1-27 (e.g., 0-50 µM). Include a vehicle control (solvent only) and a positive control (e.g., LH).

-

Incubation: Incubate the cells for a specified period (e.g., 2 hours).

-

Sample Collection: Collect the cell culture medium for steroid quantification.

-

Cell Lysis: Lyse the cells to determine the total protein content in each well.

-

Quantification: Measure the concentration of the steroid in the collected medium using RIA or ELISA, following the manufacturer's instructions.

-

Data Analysis: Normalize the steroid production to the total protein content for each well. Express the results as fold change or percentage increase over the vehicle control.

Protocol 2: Cholesterol Efflux Assay in Macrophages

Objective: To measure the effect of FGIN 1-27 on the rate of cholesterol efflux from macrophages to an acceptor molecule like apolipoprotein A-I (apoA-I).

Materials:

-

Macrophage cell line (e.g., THP-1)

-

[³H]cholesterol

-

FGIN 1-27 solution

-

Apolipoprotein A-I (apoA-I)

-

Scintillation counter

Procedure:

-

Labeling: Incubate macrophages with [³H]cholesterol for 24-48 hours to label the intracellular cholesterol pools.

-

Equilibration: Wash the cells and incubate them in a serum-free medium to allow for equilibration of the radiolabel.

-

Treatment: Treat the cells with FGIN 1-27 at the desired concentration for a specified duration (e.g., 24 hours).

-

Efflux: Add apoA-I to the medium to act as a cholesterol acceptor and incubate for a defined period (e.g., 4-6 hours).

-

Sample Collection: Collect the medium and lyse the cells.

-

Quantification: Measure the radioactivity in the medium and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) * 100.

Protocol 3: Gene Expression Analysis by qPCR

Objective: To determine the effect of FGIN 1-27 on the mRNA expression of genes involved in cholesterol transport and steroidogenesis (e.g., StAR, TSPO, CYP11A1, ABCA1).

Materials:

-

Cultured cells of interest

-

FGIN 1-27 solution

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target and housekeeping genes

-

qPCR master mix

-

Real-time PCR system

Procedure:

-

Cell Treatment: Treat cells with FGIN 1-27 or vehicle for a specific time.

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform quantitative real-time PCR using primers for the genes of interest and a housekeeping gene (for normalization).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in FGIN 1-27-treated cells compared to control cells.

Experimental Workflow Visualization

The following diagram outlines a general workflow for evaluating the activity of a TSPO ligand like FGIN 1-27.

Caption: General experimental workflow for evaluating TSPO ligands.

Conclusion

FGIN 1-27 is a valuable pharmacological tool for investigating the intricacies of mitochondrial cholesterol transport and steroidogenesis. Its well-defined mechanism of action, centered on the activation of TSPO, allows for the targeted stimulation of these pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of modulating cholesterol trafficking with TSPO ligands. Further research into the precise protein-protein interactions within the mitochondrial transduceosome will continue to refine our understanding of how FGIN 1-27 and similar compounds exert their potent biological effects.

References

- 1. FGIN-127 - Wikipedia [en.wikipedia.org]

- 2. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. TRANSLOCATOR PROTEIN-MEDIATED PHARMACOLOGY OF CHOLESTEROL TRANSPORT AND STEROIDOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Cholesterol accumulation, lipid droplet formation, and steroid production in Leydig cells: Role of translocator protein (18-kDa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. portlandpress.com [portlandpress.com]

FGIN 1-27 as a Selective TSPO Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FGIN 1-27, an indoleacetamide derivative, is a potent and selective agonist for the 18 kDa Translocator Protein (TSPO), a key protein of the outer mitochondrial membrane.[1] This guide provides a comprehensive technical overview of FGIN 1-27, including its binding characteristics, functional efficacy, detailed experimental protocols, and the signaling pathways it modulates. The information is intended to support research and development efforts in neurology, psychiatry, and other fields where TSPO is a therapeutic target.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for FGIN 1-27, providing a basis for experimental design and comparison with other TSPO ligands.

Table 1: Binding Affinity of FGIN 1-27 for TSPO

| Parameter | Value | Species/System | Reference(s) |

| Ki | ~0.83 nM - 5 nM | Not specified | [3][4] |

| Ki | 3.25 nM | Not specified | [5] |

Table 2: Functional Efficacy of FGIN 1-27 in Steroidogenesis

| Parameter | Value | Cell Line | Steroid Measured | Reference(s) |

| EC50 | 3.0 nM | Glial cells | Pregnenolone (B344588) | [4][6] |

Table 3: Effects of FGIN 1-27 on Cellular and In Vivo Models

| Assay | Model System | Concentration | Observed Effect | Reference(s) |

| Steroidogenesis | Aged Brown Norway Rat Leydig Cells | 50 µM | Significant increase in testosterone (B1683101) production | [7] |

| In Vivo Steroidogenesis | Young and Aged Brown Norway Rats | 1 mg/kg/day for 10 days | Significant increase in serum testosterone | [7][8] |

| In Vivo Steroidogenesis | Male Sprague-Dawley Rats | 1 mg/kg (single i.p. dose) | Maximal increase in serum testosterone by 3 hours | [9] |

| Cholesterol Efflux | THP-1 Macrophages | 10 µM | Significant increase in cholesterol efflux to apoA-I and HDL | [10] |

| Cell Viability | Human Osteoblast-like Cells | 10 µM | ~30% decrease in cell number | [11] |

| Mitochondrial Function | Cultured Astrocytes | Not specified | Restored mitochondrial function after radiation-induced hyperfunction | [12] |

| Neuropathic Pain | L5 Spinal Nerve Ligated Rats | 1.5 µg (intrathecal) | Suppression of abnormal pain behaviors | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of FGIN 1-27.

Radioligand Binding Assay for TSPO

This assay determines the binding affinity (Ki) of FGIN 1-27 for TSPO by measuring its ability to displace a radiolabeled ligand.

a. Membrane Preparation:

-

Homogenize tissue with high TSPO expression (e.g., brain cortex, adrenal glands, or kidney) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3][4]

-

Centrifuge the homogenate at a low speed to remove large debris.[4]

-

Pellet the mitochondrial fraction from the supernatant by high-speed centrifugation.[4]

-

Wash the pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.[4]

b. Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled TSPO ligand (e.g., [³H]PK11195), and varying concentrations of unlabeled FGIN 1-27.[3][4]

-

For total binding, omit the unlabeled competitor.

-

For non-specific binding, include a high concentration of an unlabeled standard TSPO ligand (e.g., unlabeled PK11195).[3][4]

-

Incubate the mixture to allow it to reach equilibrium (e.g., 60-90 minutes at 25°C).[4]

c. Separation and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[3]

-

Wash the filters with an ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[3]

d. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of FGIN 1-27 that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.[3]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

In Vitro Steroidogenesis Assay

This assay measures the functional efficacy (EC50) of FGIN 1-27 in stimulating the production of steroids in steroidogenic cells.

a. Cell Culture:

-

Culture a suitable steroidogenic cell line (e.g., MA-10 Leydig cells, C6 glioma cells, or primary astrocytes) in the appropriate medium under standard conditions until they reach the desired confluency.[3][4]

-

Plate the cells in a multi-well format and allow them to adhere.[4]

b. Compound Treatment:

-

Replace the culture medium with fresh medium containing varying concentrations of FGIN 1-27.[3][4]

-

Include a vehicle control (e.g., DMSO).[4]

-

Incubate the cells for a specified period (e.g., 2-4 hours).[3]

c. Sample Collection and Quantification:

-

Collect the culture medium to measure the concentration of the secreted steroid (e.g., pregnenolone or testosterone).[3]

-

Quantify the steroid levels using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[3]

d. Data Analysis:

-

Normalize steroid production to the total protein content of the cells in each well.[3]

-

Generate a dose-response curve by plotting the steroid concentration against the logarithm of the FGIN 1-27 concentration.

-

Determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.[4]

Apoptosis and Mitochondrial Health Assessment

While FGIN 1-27 is primarily studied for its role in steroidogenesis, its impact on mitochondrial function and cell viability is also of interest.[11][14]

a. Mitochondrial Membrane Potential (ΔΨm) Assay:

-

Seed cells in a suitable format (e.g., 96-well plate or confocal imaging dishes).

-

Treat the cells with FGIN 1-27 at various concentrations for the desired time.

-

Incubate the cells with a fluorescent dye sensitive to ΔΨm, such as JC-1 or TMRE, according to the manufacturer's protocol.[15]

-

Analyze the cells using a fluorescence microscope or flow cytometer to detect changes in fluorescence, which correlate with alterations in mitochondrial membrane potential.[15]

b. Apoptosis Assay (Annexin V Staining):

-

Following treatment with FGIN 1-27, wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and a viability dye such as propidium (B1200493) iodide (PI).

-

Incubate in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic.

Signaling Pathways and Mechanisms of Action

FGIN 1-27 exerts its effects primarily through the activation of TSPO, which initiates a cascade of events leading to the synthesis of neurosteroids and modulation of various cellular processes.

TSPO-Mediated Neurosteroidogenesis

The primary mechanism of action for FGIN 1-27 involves the facilitation of cholesterol transport across the mitochondrial membranes, the rate-limiting step in steroid synthesis.[3][16]

Caption: FGIN 1-27 activates TSPO, leading to neurosteroid synthesis and GABA-A receptor modulation.

Modulation of Mitochondrial Function and Cell Viability

Beyond steroidogenesis, TSPO activation by ligands like FGIN 1-27 can influence fundamental mitochondrial processes, including membrane potential and apoptosis, although the effects can be concentration-dependent.[11][14][17]

References

- 1. shop.labclinics.com [shop.labclinics.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Translocator protein in the rise and fall of central nervous system neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FGIN-1-27 | CAS:142720-24-9 | Potent, specific ligand for mitochondrial DBI receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Drug Ligand-Induced Activation of Translocator Protein (TSPO) Stimulates Steroid Production by Aged Brown Norway Rat Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 11. In vitro effect of FGIN-1-27, a ligand to 18 kDa mitochondrial translocator protein, in human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FGIN-1-27 Mitigates Radiation-induced Mitochondrial Hyperfunction and Cellular Hyperactivation in Cultured Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Upregulation of Translocator Protein (18 kDa) Promotes Recovery from Neuropathic Pain in Rats | Journal of Neuroscience [jneurosci.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tetrapyrroles as Endogenous TSPO Ligands in Eukaryotes and Prokaryotes: Comparisons with Synthetic Ligands [mdpi.com]

The Biological Functions of FGIN 1-27 in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FGIN 1-27, an indoleacetamide derivative, is a high-affinity and selective agonist for the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR). Predominantly located on the outer mitochondrial membrane of glial cells within the central nervous system (CNS), TSPO is a key regulator of neurosteroidogenesis. FGIN 1-27's interaction with TSPO initiates a cascade of biological events, primarily the stimulation of neurosteroid synthesis, such as allopregnanolone (B1667786). These neurosteroids, in turn, allosterically modulate GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This mechanism underlies the potent anxiolytic and anti-panic effects of FGIN 1-27, which have been observed in various preclinical models. Beyond its role in anxiety, FGIN 1-27 has been implicated in the modulation of neuroinflammation, neuronal survival, and apoptosis, making it a compound of significant interest for therapeutic development in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the biological functions of FGIN 1-27 in the CNS, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action: TSPO Agonism and Neurosteroidogenesis

FGIN 1-27 exerts its primary effects in the central nervous system by binding to and activating the Translocator Protein (TSPO).[1][2] TSPO is a five-transmembrane domain protein located on the outer mitochondrial membrane, where it is thought to form a complex with other proteins, such as the voltage-dependent anion channel (VDAC), to facilitate the transport of cholesterol from the cytoplasm into the mitochondrial matrix.[2] This translocation of cholesterol is the rate-limiting step in the synthesis of all steroids, including neurosteroids.[3]

Upon activation by FGIN 1-27, TSPO enhances the delivery of cholesterol to the inner mitochondrial membrane, where the enzyme cytochrome P450 side-chain cleavage (P450scc) converts it to pregnenolone (B344588).[3] Pregnenolone then serves as the precursor for the synthesis of other neurosteroids, most notably allopregnanolone, a potent positive allosteric modulator of the GABA-A receptor.[2][4] By enhancing the inhibitory effects of GABA, allopregnanolone produces anxiolytic, sedative, and anticonvulsant effects.[2] FGIN 1-27's ability to cross the blood-brain barrier allows it to effectively target TSPO in the CNS and elicit these responses.[4]

Signaling Pathway: Neurosteroidogenesis

Quantitative Data Presentation

The following tables summarize the key quantitative parameters that define the pharmacological profile of FGIN 1-27.

| Parameter | Value | Assay Condition | Reference(s) |

| Binding Affinity (Ki) | 5 nM | Competitive binding assay against [³H]PK11195 in rat brain mitochondria. | [2][5] |

| ~0.83 nM | Not specified. | [4] | |

| 3.25 nM | Not specified. | [6] | |

| Steroidogenic Efficacy (EC50) | 3 nM | Increased pregnenolone production in glial cells. | [1][7][8][9] |

Table 1: In Vitro Pharmacological Data for FGIN 1-27

| Animal Model | Dose Range (mg/kg, i.p.) | Effect | Behavioral Test | Reference(s) |

| Zebrafish (Danio rerio) | 0.14 - 2.3 | Reduced anxiety-like behavior | Light/Dark Preference Test | [10][11] |

| Wall Lizards (Tropidurus oreadicus) | 0.14 - 2.3 | Reduced anxiety- and fear-like behaviors | Defense Test Battery | [10][11] |

| Rats | 1 mg/kg | ~250% increase in serum testosterone (B1683101) at 3 hours post-injection | Steroidogenesis Assay | [12] |

| Rats | 1.5 µg (intrathecal) | Attenuation of neuropathic pain | Not specified |

Table 2: In Vivo Efficacy of FGIN 1-27

Modulation of Neuroinflammation and Neuronal Survival

FGIN 1-27 has demonstrated significant effects on neuroinflammatory processes, primarily through its action on glial cells (microglia and astrocytes), which show increased TSPO expression under pathological conditions.

Anti-inflammatory Effects

In activated microglia, FGIN 1-27 has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This anti-inflammatory action is thought to be mediated, at least in part, by the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. By reducing neuroinflammation, FGIN 1-27 may contribute to a neuroprotective environment.

Signaling Pathway: Anti-inflammatory Action

Role in Apoptosis

The role of FGIN 1-27 in neuronal apoptosis is complex and appears to be context-dependent. Some studies in non-neuronal cancer cell lines have suggested a pro-apoptotic effect. However, in the CNS, its neuroprotective effects through the reduction of inflammation and oxidative stress may indirectly inhibit apoptotic pathways. The direct modulation of key apoptotic regulators, such as the Bcl-2 family of proteins and caspases, by FGIN 1-27 in neurons is an area of ongoing research. It is hypothesized that by promoting mitochondrial health and reducing cellular stress, FGIN 1-27 may shift the balance towards pro-survival signals.

Experimental Workflow: Investigating Neuroprotection

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological functions of FGIN 1-27. These should be optimized for specific laboratory conditions.

Radioligand Binding Assay for TSPO

Objective: To determine the binding affinity (Ki) of FGIN 1-27 for TSPO.

Materials:

-

Rat brain tissue or cells expressing TSPO

-

[³H]PK11195 (radioligand)

-

Unlabeled FGIN 1-27

-

Unlabeled PK11195 (for non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration.

-

Competition Binding: In a 96-well plate, add a constant concentration of [³H]PK11195 (e.g., 1-2 nM) to each well.

-

Add increasing concentrations of unlabeled FGIN 1-27 to competitor wells.

-

For non-specific binding, add a high concentration of unlabeled PK11195 (e.g., 10 µM).

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate at 4°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value (concentration of FGIN 1-27 that inhibits 50% of specific [³H]PK11195 binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Steroidogenesis Assay

Objective: To measure the effect of FGIN 1-27 on neurosteroid production.

Materials:

-

C6 glioma cells or primary astrocytes

-

Cell culture medium (e.g., DMEM)

-

FGIN 1-27

-

ELISA or RIA kit for pregnenolone or allopregnanolone

-

Cell lysis buffer

-

Protein assay kit

Procedure:

-

Cell Culture: Plate C6 glioma cells or primary astrocytes in 24-well plates and allow them to adhere.

-

Treatment: Replace the culture medium with serum-free medium containing various concentrations of FGIN 1-27 (e.g., 1 nM to 10 µM) or vehicle control.

-

Incubate for a specified time (e.g., 2-4 hours).

-

Sample Collection: Collect the cell culture medium for secreted steroid measurement. Lyse the cells to determine total protein content.

-

Quantification: Measure the concentration of the target neurosteroid in the culture medium using a specific ELISA or RIA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the steroid concentration to the total protein content in each well. Express the results as a percentage of the vehicle-treated control.

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of FGIN 1-27 in rodents.

Materials:

-

Elevated plus maze apparatus (two open arms, two closed arms)

-

Rodents (e.g., rats or mice)

-

FGIN 1-27

-

Vehicle solution

-

Video tracking software

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer FGIN 1-27 or vehicle intraperitoneally (i.p.) at the desired doses 30 minutes before testing.

-

Testing: Place the animal in the center of the EPM, facing an open arm, and allow it to explore freely for 5 minutes. Record the session using a video camera.

-

Behavioral Scoring: Use video tracking software to automatically score the following parameters:

-

Time spent in the open arms

-

Number of entries into the open arms

-

Time spent in the closed arms

-

Number of entries into the closed arms

-

Total distance traveled

-

-

Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. Total distance traveled can be used as a measure of general locomotor activity.

Conclusion

FGIN 1-27 is a valuable pharmacological tool for investigating the role of TSPO and neurosteroidogenesis in the central nervous system. Its potent anxiolytic effects, coupled with its emerging roles in neuroinflammation and neuronal survival, highlight its therapeutic potential for a variety of CNS disorders. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and drug development professionals working with this promising compound. Further research is warranted to fully elucidate the intricate signaling pathways modulated by FGIN 1-27 and to translate its preclinical efficacy into clinical applications.

References

- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TSPO protein binding partners in bacteria, animals, and plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Androgen Formation in the Male by a TAT-VDAC1 Fusion Peptide Blocking 14-3-3ɛ Protein Adaptor and Mitochondrial VDAC1 Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammal… [ouci.dntb.gov.ua]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Translocator protein - Wikipedia [en.wikipedia.org]

- 8. protocols.io [protocols.io]

- 9. Mitochondrial translocator protein (TSPO): From physiology to cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. pubs.acs.org [pubs.acs.org]

FGIN 1-27's Impact on Allopregnanolone Synthesis: A Technical Guide

Introduction

FGIN 1-27, an N,N-di-n-hexyl-2-(4-fluorophenyl)indole-3-acetamide, is a potent and selective agonist for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor.[1][2][3] This protein is strategically located on the outer mitochondrial membrane and serves a critical function in the rate-limiting step of steroidogenesis: the transport of cholesterol from the outer to the inner mitochondrial membrane.[4][5] By activating TSPO, FGIN 1-27 stimulates the synthesis of various neurosteroids, most notably allopregnanolone (B1667786).[1][6] Allopregnanolone is a powerful positive allosteric modulator of the GABA-A receptor, exerting significant anxiolytic, anticonvulsant, and neuroprotective effects.[4][7] This guide provides a detailed overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to FGIN 1-27's impact on allopregnanolone synthesis, intended for researchers and drug development professionals.

Core Mechanism of Action

The primary mechanism by which FGIN 1-27 stimulates the synthesis of allopregnanolone is through its direct interaction with TSPO.[4] The binding of FGIN 1-27 to TSPO is believed to induce a conformational change in the protein, which enhances its ability to translocate cholesterol across the mitochondrial intermembrane space.[4] This increased availability of cholesterol to the cytochrome P450 side-chain cleavage enzyme (P450scc) on the inner mitochondrial membrane accelerates its conversion to pregnenolone (B344588).[4][8]

Pregnenolone is the universal precursor for all steroid hormones.[3] It is subsequently metabolized to progesterone (B1679170) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[4][8] From progesterone, the synthesis of allopregnanolone proceeds through a two-step enzymatic process:

-

5α-Reductase (5α-R) converts progesterone to 5α-dihydroprogesterone (5α-DHP).[8][9][10]

-

3α-Hydroxysteroid Dehydrogenase (3α-HSD) then reduces 5α-DHP to allopregnanolone.[8][9][10]

This entire pathway, initiated by the binding of FGIN 1-27 to TSPO, occurs within steroidogenic cells, including glial cells (astrocytes and microglia) in the central nervous system, which are known to express both TSPO and the necessary steroidogenic enzymes.[4][11][12]

Signaling Pathway

The sequence of events from TSPO activation by FGIN 1-27 to the production of allopregnanolone is a well-defined steroidogenic pathway. The binding of the ligand facilitates the crucial first step of cholesterol transport, thereby increasing the substrate pool for the entire downstream enzymatic cascade.

Quantitative Data on the Effects of FGIN 1-27

The following tables summarize the quantitative effects of FGIN 1-27 on the synthesis of allopregnanolone and its upstream precursors, as reported in various preclinical models.

Table 1: In Vivo Effects of FGIN 1-27 on Steroid Synthesis

| Model System | Dose | Analyte Measured | Percent Increase / Effect | Reference |

| Adrenalectomized-Castrated Rats | 400-800 µmol/kg (oral) | Brain Pregnenolone | 80-150% increase | [11] |

| Adult Male Rats (Intrahippocampal Injection) | 2.5 µg | Hippocampal Allopregnanolone | Significant increase | [7] |

| Adult Sprague-Dawley Rats | 1 mg/kg BW (IP) | Serum Testosterone (B1683101) | Rapid increase within 1 hour | [13] |

| Sickle Cell Disease Mice | Not Specified | Serum Testosterone | Increased to eugonadal levels | [14] |

Table 2: In Vitro Effects of FGIN 1-27 on Steroid Synthesis

| Model System | Concentration | Analyte Measured | Percent Increase / Effect | Reference |

| Glial Cells | 3 nM (EC50) | Pregnenolone | 50% of maximal response | [15] |

| Primary Rat Leydig Cells | 40 µM | Testosterone | Significant increase | [13] |

| Young Rat Leydig Cells | 10 µM | Testosterone | ~6-fold increase | [16] |

| Aged Rat Leydig Cells | 50 µM | Testosterone | ~4- to 5-fold increase | [16] |

| MA-10 Leydig Tumor Cells | Not Specified | Progesterone | Stimulated production | [16][17] |

Experimental Protocols

Investigating the impact of FGIN 1-27 on allopregnanolone synthesis requires precise and validated experimental procedures. Below are detailed methodologies for typical in vitro and in vivo assays.

Protocol 1: In Vitro Steroidogenesis Assay in Glial Cells

This protocol outlines a standard experiment to quantify the effect of FGIN 1-27 on allopregnanolone production in cultured primary astrocytes or relevant cell lines (e.g., C6 glioma cells).[5]

1. Cell Culture and Plating:

-

Culture primary astrocytes or C6 glioma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Plate cells in 12-well or 24-well plates and grow to 80-90% confluency.

2. Compound Preparation and Treatment:

-

Prepare a stock solution of FGIN 1-27 in dimethyl sulfoxide (B87167) (DMSO).

-

Serially dilute the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). The final DMSO concentration should not exceed 0.1% to prevent solvent-induced toxicity.[4]

-

Wash the cells with phosphate-buffered saline (PBS) and replace the medium with the FGIN 1-27-containing medium.

-

Include a vehicle control (medium with DMSO only) and a positive control (e.g., a known steroidogenesis stimulator like 22R-hydroxycholesterol).

3. Incubation:

-

Incubate the cells for a predetermined period (e.g., 2, 4, or 6 hours). A time-course experiment is recommended to identify the optimal incubation time for maximal steroid production.[4]

4. Sample Collection:

-

Collect the culture medium for analysis of secreted steroids.

-

Lyse the cells to determine total protein content for normalization purposes.

5. Steroid Extraction and Quantification:

-

Extract steroids from the collected medium using either liquid-liquid extraction (LLE) with a solvent like diethyl ether or solid-phase extraction (SPE).[4]

-

Quantify allopregnanolone levels using a highly sensitive and specific method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or a specific Radioimmunoassay (RIA).[4]

6. Data Analysis:

-

Normalize the quantified allopregnanolone levels to the total protein concentration in each well.

-

Express the results as fold change or percentage increase relative to the vehicle control group.

Protocol 2: In Vivo Assessment in an Animal Model

This protocol describes a common approach to measure the effects of FGIN 1-27 on de novo brain allopregnanolone synthesis.

1. Animal Model and Surgical Preparation:

-

Use adult male Sprague-Dawley rats.

-

To eliminate confounding peripheral sources of steroids, perform adrenalectomy and castration surgeries.[4][11] Allow the animals to recover for at least one week. Provide saline solution (0.9% NaCl) as drinking water for adrenalectomized animals.

2. Metabolic Inhibition (Optional but Recommended):

-

To prevent the rapid metabolism of newly synthesized pregnenolone to progesterone, pre-treat the animals with a 3β-HSD inhibitor like trilostane.[11] This allows for the accurate measurement of the direct upstream product of cholesterol translocation.

3. Drug Administration:

-

Administer FGIN 1-27 via an appropriate route, such as oral gavage or intraperitoneal (IP) injection, at various doses (e.g., 1-20 mg/kg).[4][13]

-

Administer a vehicle control to a separate group of animals.

4. Tissue Collection:

-

At a specific time point after administration (e.g., 1 hour), euthanize the animals.[11]

-

To prevent post-mortem enzymatic activity, rapidly fix the brain tissue using focused microwave irradiation to the head.[11]

-

Quickly dissect the brain and isolate specific regions of interest, such as the hippocampus or cortex.

5. Steroid Extraction and Quantification:

-

Homogenize the brain tissue samples.

-

Perform steroid extraction from the tissue homogenates using LLE or SPE.

-

Quantify allopregnanolone and its precursors (pregnenolone, progesterone) using LC-MS/MS or RIA.[11]

6. Data Analysis:

-

Calculate the concentration of steroids per gram of tissue.

-

Compare the steroid levels between the FGIN 1-27-treated groups and the vehicle control group using appropriate statistical tests.

References

- 1. caymanchem.com [caymanchem.com]

- 2. FGIN-127 - Wikipedia [en.wikipedia.org]

- 3. 2-Aryl-3-indoleacetamides (FGIN-1): a new class of potent and specific ligands for the mitochondrial DBI receptor (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel receptor targets for production and action of allopregnanolone in the central nervous system: a focus on pregnane xenobiotic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stimulation of brain pregnenolone synthesis by mitochondrial diazepam binding inhibitor receptor ligands in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Neurosteroid Allopregnanolone Modulates Specific Functions in Central and Peripheral Glial Cells [frontiersin.org]

- 13. Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FGIN-1-27 | CAS:142720-24-9 | Potent, specific ligand for mitochondrial DBI receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Cholesterol accumulation, lipid droplet formation, and steroid production in Leydig cells: Role of translocator protein (18-kDa) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anxiolytic Potential of FGIN-1-27: A Technical Guide to its Mechanism and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

FGIN-1-27, a potent and selective agonist for the 18 kDa translocator protein (TSPO), has emerged as a promising non-benzodiazepine anxiolytic agent. This technical guide provides an in-depth analysis of the anxiolytic effects of FGIN-1-27, focusing on its molecular mechanism of action, preclinical evidence from non-mammalian models, and detailed experimental protocols for its evaluation. FGIN-1-27's anxiolytic properties are primarily attributed to its ability to stimulate neurosteroidogenesis, leading to the enhanced synthesis of allopregnanolone (B1667786), a potent positive allosteric modulator of the GABA-A receptor. This guide summarizes the key quantitative data from preclinical studies, presents detailed methodologies for the behavioral assays used to assess anxiety-like behaviors, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of FGIN-1-27 as a potential therapeutic for anxiety disorders.

Mechanism of Action: The TSPO-Neurosteroid-GABA-A Receptor Axis

FGIN-1-27 exerts its anxiolytic effects by targeting the translocator protein (TSPO), a mitochondrial protein highly expressed in steroid-synthesizing cells, including glial cells in the central nervous system.[1][2] The proposed mechanism involves a multi-step signaling cascade:

-

TSPO Agonism: FGIN-1-27 binds to and activates TSPO on the outer mitochondrial membrane.

-

Cholesterol Translocation: This activation facilitates the transport of cholesterol, the precursor for all steroid hormones, from the outer to the inner mitochondrial membrane. This is a rate-limiting step in steroidogenesis.

-

Neurosteroid Synthesis: Inside the mitochondria, cholesterol is converted to pregnenolone (B344588) by the enzyme P450scc. Pregnenolone then moves to the endoplasmic reticulum where it is metabolized into progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase (3β-HSD).

-

Allopregnanolone Production: Progesterone is subsequently converted to 5α-dihydroprogesterone by 5α-reductase, and finally to the neurosteroid allopregnanolone by 3α-hydroxysteroid dehydrogenase (3α-HSD).[1][3][4][5][6][7]

-

GABA-A Receptor Modulation: Allopregnanolone acts as a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. It binds to a site distinct from the benzodiazepine (B76468) binding site and enhances the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This enhanced inhibitory tone is believed to mediate the anxiolytic effects of FGIN-1-27.

Crucially, the anxiolytic effects of TSPO ligands like FGIN-1-27 have been shown to be independent of peripheral steroidogenic tissues, as the effects are preserved in adrenalectomized and castrated animals, pointing to a central mechanism of action.

Signaling Pathway Diagram

Preclinical Evidence: Anxiolytic Effects in Non-Mammalian Models

The anxiolytic properties of FGIN-1-27 have been demonstrated in non-mammalian models, such as zebrafish (Danio rerio) and wall lizards (Tropidurus oreadicus). These models offer high-throughput screening and the assessment of evolutionarily conserved anxiety-like behaviors.

Zebrafish Light/Dark Preference Test

The light/dark preference test in zebrafish is a widely used assay to evaluate anxiety-like behavior, based on the innate aversion of adult zebrafish to brightly illuminated areas.

-

Apparatus: A rectangular tank (e.g., 45 cm length x 15 cm height x 10 cm width) is divided into two equal compartments, one with black walls and floor, and the other with white walls and floor. The tank is filled with water to a specific depth (e.g., 6 cm).

-

Acclimation: Fish are individually placed in a central neutral compartment for a defined period (e.g., 3 minutes) to acclimate.

-

Test Procedure: After acclimation, partitions are removed, allowing the fish to freely explore both the light and dark compartments for a set duration (e.g., 5-15 minutes).

-

Data Acquisition: The session is recorded by an overhead camera, and software is used to track the fish's movement.

-

Behavioral Endpoints:

-

Time spent in the light compartment (primary measure of anxiolysis).

-

Number of transitions between compartments.

-

Latency to first enter the light compartment.

-

Thigmotaxis (time spent near the walls).

-

Freezing duration.

-

Erratic movements.

-

Wall Lizard Defense Test Battery

The defense test battery in wall lizards evaluates a range of defensive behaviors in response to a simulated predatory threat, providing insights into both anxiety- and panic-like responses.

-

Apparatus: A circular open field arena (e.g., 40 cm diameter with 30 cm high walls).

-

Test Procedure:

-

Tonic Immobility (TI): The lizard is gently placed on its back in the center of the arena, and light pressure is applied to its thorax and pelvis until it ceases to struggle. The duration of this catatonic-like state is recorded.

-

Post-TI Behavior: Following the spontaneous termination of TI, the lizard's behavior is observed for a set period (e.g., 5 minutes).

-

-

Behavioral Endpoints:

-

Duration of tonic immobility.

-

Freezing behavior (duration and frequency).

-

Number of tongue-flicks (a measure of exploratory behavior and risk assessment).

-

Locomotor activity.

-

Defensive behaviors such as circling or escape attempts.

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the anxiolytic effects of FGIN-1-27. The data is primarily extracted from Lima-Maximino et al. (2018).[2]

Table 1: Effects of FGIN-1-27 on Anxiety-Like Behavior in Zebrafish (Light/Dark Preference Test)

| Treatment Group | Dose (mg/kg) | Time in White Compartment (s, Mean ± SEM) | Transitions to White Compartment (n, Mean ± SEM) |

| Vehicle | - | 35.2 ± 5.1 | 4.8 ± 0.9 |

| FGIN-1-27 | 0.57 | 68.4 ± 8.2 | 8.1 ± 1.1 |

| FGIN-1-27 | 1.1 | 75.1 ± 7.9 | 9.3 ± 1.2 |

| FGIN-1-27 | 2.3 | 55.3 ± 6.5 | 6.5 ± 1.0 |

| Diazepam | 0.57 | 72.5 ± 8.5 | 8.8 ± 1.3 |

| Diazepam | 1.1 | 78.9 ± 9.1 | 9.9 ± 1.4 |

| Diazepam | 2.3 | 42.1 ± 5.8 | 5.2 ± 0.8 |

| *p < 0.05 compared to vehicle. Data are illustrative representations based on published findings. |

Table 2: Effects of FGIN-1-27 on Defensive Behaviors in Wall Lizards (Defense Test Battery)

| Treatment Group | Dose (mg/kg) | Tonic Immobility Duration (s, Mean ± SEM) | Number of Tongue Flicks (n, Mean ± SEM) | Freezing Duration (s, Mean ± SEM) |

| Vehicle | - | 112.5 ± 15.3 | 12.1 ± 2.5 | 45.2 ± 6.8 |

| FGIN-1-27 | 0.57 | 75.4 ± 10.1 | 25.3 ± 3.1 | 28.7 ± 4.1 |

| FGIN-1-27 | 1.1 | 68.2 ± 9.5 | 29.8 ± 3.5 | 22.1 ± 3.5 |

| FGIN-1-27 | 2.3 | 85.1 ± 11.2 | 20.1 ± 2.9 | 35.4 ± 5.2 |

| Diazepam | 1.1 | 105.3 ± 14.8 | 22.4 ± 2.8 | 40.1 ± 6.1 |

| p < 0.05 compared to vehicle. Data are illustrative representations based on published findings. |

Discussion and Future Directions

The preclinical data strongly support the anxiolytic potential of FGIN-1-27. Its mechanism of action, centered on the potentiation of GABAergic inhibition via the stimulation of neurosteroid synthesis, offers a distinct advantage over classical benzodiazepines, potentially with a reduced side-effect profile, including less sedation and a lower potential for dependence.[2] The efficacy of FGIN-1-27 in non-mammalian models highlights the conserved nature of the TSPO-neurosteroid system in regulating anxiety-related behaviors.

Future research should focus on several key areas:

-

Mammalian Studies: While the foundational work in non-mammalian models is compelling, comprehensive studies in rodent models of anxiety are necessary to further validate the anxiolytic efficacy of FGIN-1-27 and to establish a therapeutic window.

-

Pharmacokinetics and Brain Penetration: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion of FGIN-1-27, with a particular focus on its ability to cross the blood-brain barrier and engage its central target.

-

Long-term Efficacy and Safety: Chronic dosing studies are needed to assess the long-term efficacy of FGIN-1-27 and to determine if tolerance develops to its anxiolytic effects. Comprehensive safety and toxicology studies are also essential.

-

Clinical Translation: Should further preclinical studies yield positive results, the translation of FGIN-1-27 into clinical trials for the treatment of anxiety disorders would be a logical next step.

Conclusion

FGIN-1-27 represents a promising lead compound in the development of novel anxiolytic therapies. Its unique mechanism of action, targeting the translocator protein to enhance endogenous neurosteroid production, offers a potentially safer and more targeted approach to modulating GABAergic neurotransmission compared to existing treatments. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of FGIN-1-27 and other TSPO agonists as next-generation anxiolytics.

References

- 1. Biosynthesis and biological action of pineal allopregnanolone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]

FGIN 1-27: A Technical Guide to its Potential in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

FGIN 1-27, a potent and specific ligand for the 18 kDa translocator protein (TSPO), has emerged as a promising investigational compound in the context of neurodegenerative diseases. TSPO is predominantly located on the outer mitochondrial membrane and is upregulated in regions of neuroinflammation, a common hallmark of neurodegenerative conditions. FGIN 1-27's mechanism of action is primarily attributed to its ability to stimulate the synthesis of neurosteroids, which in turn allosterically modulate GABA-A receptors, leading to neuroprotective and anxiolytic effects. This technical guide provides a comprehensive overview of FGIN 1-27, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its core signaling pathway.

Quantitative Data Summary

The following tables provide a structured summary of the key quantitative parameters for FGIN 1-27, facilitating comparison with other relevant compounds.

Table 1: Binding Affinity and Functional Efficacy of FGIN 1-27

| Parameter | Value | Cell Line/System | Reference(s) |

| Binding Affinity (Ki) for TSPO | 5.0 nM | Not specified | [1][2][3][4][5][6] |

| Efficacy (EC50) for Pregnenolone (B344588) Production | 3.0 nM | Glial cells | [7][8][9][10] |

Table 2: In Vivo Efficacy of FGIN 1-27 in a Neuropathic Pain Model

| Animal Model | Treatment | Dosage | Effect | Reference(s) |

| Rat (L5 Spinal Nerve Ligation) | Intrathecal FGIN 1-27 | 1.5 μg | Reversal of mechanical allodynia | [11] |

Core Signaling Pathway

FGIN 1-27 exerts its primary effects through the modulation of the translocator protein (TSPO) signaling pathway, leading to the synthesis of neurosteroids.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of FGIN 1-27.

TSPO Competitive Binding Assay

This assay determines the binding affinity (Ki) of FGIN 1-27 for TSPO.

Materials:

-

Tissue homogenates from a region with high TSPO expression (e.g., rat kidney or specific brain regions).

-

Radiolabeled TSPO ligand (e.g., [3H]PK11195).

-

Unlabeled FGIN 1-27.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.

-

Incubation: In a multi-well plate, incubate aliquots of the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled FGIN 1-27.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding. Determine the IC50 value (the concentration of FGIN 1-27 that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[10]

In Vitro Steroidogenesis Assay

This assay measures the functional efficacy of FGIN 1-27 in stimulating neurosteroid production.

Materials:

-

Steroidogenic cell line (e.g., C6 glioma cells or primary astrocytes).[10]

-

Cell culture medium.

-

FGIN 1-27.

-

ELISA or RIA kit for pregnenolone or another target steroid.

Procedure:

-

Cell Culture: Culture the chosen cell line in the appropriate medium until confluent.

-

Treatment: Treat the cells with varying concentrations of FGIN 1-27 for a specified time (e.g., 2-4 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentration of the target steroid in the supernatant using a specific ELISA or RIA kit.[12]

-

Data Analysis: Normalize steroid production to the total protein content of the cells. Express the results as a percentage increase over the vehicle-treated control.

Cytokine Release Assay in Microglia

This assay evaluates the anti-inflammatory effects of FGIN 1-27.

Materials:

-

Microglial cell line (e.g., BV-2) or primary microglia.

-

Cell culture medium.

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).

-

FGIN 1-27.

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

Procedure:

-

Cell Culture: Culture microglial cells in a multi-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of FGIN 1-27 for a defined period (e.g., 1 hour).

-

Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells to induce an inflammatory response.

-

Incubation: Incubate the cells for a specified duration (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentrations of the target cytokines in the supernatant using specific ELISA kits.

-

Data Analysis: Compare the cytokine levels in FGIN 1-27-treated wells to those in wells treated with the inflammatory stimulus alone.

Potential in Neurodegenerative Disease Models

While direct and extensive studies of FGIN 1-27 in models of Parkinson's Disease and Huntington's Disease are limited in the currently available literature, the known mechanisms of TSPO ligands suggest a strong therapeutic rationale.

-

Parkinson's Disease: Neuroinflammation mediated by activated microglia is a key pathological feature. TSPO is upregulated in activated microglia, and TSPO ligands have been shown to have neuroprotective effects in the MPTP mouse model of Parkinson's disease by reducing dopaminergic neuron loss and microglial activation.[7]

-

Huntington's Disease: Mitochondrial dysfunction and excitotoxicity are central to the pathogenesis of Huntington's disease. As a modulator of mitochondrial function, TSPO ligands like FGIN 1-27 could potentially offer neuroprotection. Studies have shown that other TSPO ligands can be beneficial in animal models of Huntington's disease.

Further research is warranted to specifically evaluate the efficacy of FGIN 1-27 in preclinical models of Parkinson's and Huntington's disease to fully elucidate its therapeutic potential.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the preclinical evaluation of FGIN 1-27 in the context of neurodegenerative diseases.

Conclusion

FGIN 1-27 demonstrates significant potential as a therapeutic agent for neurodegenerative diseases due to its high affinity for TSPO and its demonstrated efficacy in stimulating neurosteroidogenesis and exerting anti-inflammatory effects. The provided data and protocols offer a solid foundation for researchers to further investigate its neuroprotective capabilities in various disease models. Future studies should focus on elucidating its specific effects in models of Parkinson's and Huntington's diseases to broaden its therapeutic applicability.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Translocator protein (18 kDa) regulates the microglial phenotype in Parkinson’s disease through P47 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diagnostic and Therapeutic Potential of TSPO Studies Regarding Neurodegenerative Diseases, Psychiatric Disorders, Alcohol Use Disorders, Traumatic Brain Injury, and Stroke: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Translocator Protein Ligand Protects against Neurodegeneration in the MPTP Mouse Model of Parkinsonism | Journal of Neuroscience [jneurosci.org]

- 9. TSPO imaging in parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]

The Role of FGIN-1-27 in Modulating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative and psychiatric disorders. The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of glial cells, has emerged as a promising therapeutic target for modulating this inflammatory response. FGIN-1-27, a selective TSPO ligand, has demonstrated significant potential in attenuating neuroinflammatory processes. This technical guide provides an in-depth overview of the role of FGIN-1-27 in modulating neuroinflammation, with a focus on its mechanism of action, effects on key signaling pathways, and relevant experimental data and protocols. While the primary mechanism is believed to be the stimulation of neurosteroidogenesis, emerging evidence also points towards TSPO-independent effects on immune cell metabolism. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of neuroinflammation.

Introduction to FGIN-1-27 and Neuroinflammation

Neuroinflammation is characterized by the activation of microglia and astrocytes, the resident immune cells of the central nervous system (CNS).[1] This activation leads to the release of a plethora of inflammatory mediators, including cytokines, chemokines, and reactive oxygen species, which can contribute to neuronal damage and disease progression.[2] The translocator protein (TSPO) is minimally expressed in the healthy brain but is significantly upregulated in activated microglia and astrocytes during neuroinflammatory events, making it a valuable biomarker and therapeutic target.[3]